1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol
Overview
Description
1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a compound belonging to the thiophenes class. It is characterized by its unique structure, which includes a thiophene ring substituted with a prop-1-ynyl group and a hexa-3,5-diyn-2-ol chain. This compound is known for its high purity and is often used in various scientific research applications .
Preparation Methods
The synthesis of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the thiophene ring, which is then functionalized with a prop-1-ynyl group.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophiles.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as controlled temperatures and pH levels, to achieve the desired products
Scientific Research Applications
1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of high-purity chemicals and materials for various industrial applications
Mechanism of Action
The mechanism of action of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism
Comparison with Similar Compounds
1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol can be compared with other thiophene derivatives:
Similar Compounds: Compounds such as this compound, this compound, and this compound share similar structural features
Uniqueness: The unique combination of the thiophene ring and the hexa-3,5-diyn-2-ol chain in this compound gives it distinct chemical properties and reactivity, making it valuable for specific research applications
Properties
IUPAC Name |
1-chloro-6-(5-prop-1-ynylthiophen-2-yl)hexa-3,5-diyn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c1-2-5-12-8-9-13(16-12)7-4-3-6-11(15)10-14/h8-9,11,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRUYGQNFDVQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(S1)C#CC#CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563927 | |
Record name | 1-Chloro-6-[5-(prop-1-yn-1-yl)thiophen-2-yl]hexa-3,5-diyn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78876-52-5 | |
Record name | 1-Chloro-6-[5-(prop-1-yn-1-yl)thiophen-2-yl]hexa-3,5-diyn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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